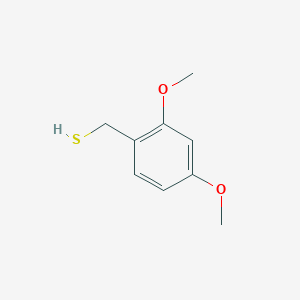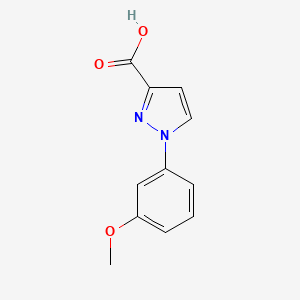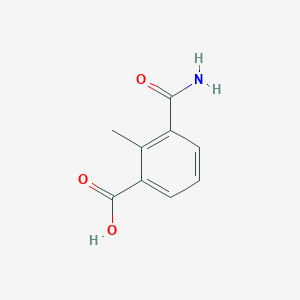
3-Carbamoyl-2-methylbenzoic acid
Overview
Description
3-Carbamoyl-2-methylbenzoic acid: is an organic compound with the molecular formula C9H9NO3. It is also known by its IUPAC name, 3-(aminocarbonyl)-2-methylbenzoic acid. This compound is characterized by the presence of a carbamoyl group (–CONH2) attached to the third position of a methylbenzoic acid structure. It is a white powder that is soluble in organic solvents and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-2-methylbenzoic acid typically involves the nitration of benzoic acid followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Benzoic acid is nitrated using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid, yielding 3-aminobenzoic acid.
Carbamoylation: Finally, the amino group is converted to a carbamoyl group using phosgene or urea under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Produces carboxylic acids and other oxidized derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in substituted benzoic acids and derivatives.
Scientific Research Applications
Chemistry: 3-Carbamoyl-2-methylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: Its derivatives are explored for their therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
3-Methoxy-2-methylbenzoic acid: Similar structure but with a methoxy group instead of a carbamoyl group.
2-Methylbenzoic acid: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group, which alters its reactivity and applications.
Uniqueness: 3-Carbamoyl-2-methylbenzoic acid is unique due to its carbamoyl group, which imparts specific chemical properties and reactivity. This makes it valuable in synthetic chemistry and various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-carbamoyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVUCGQRDDFTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



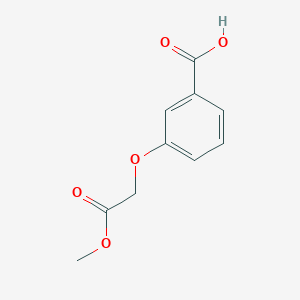

![2-[2-methyl-5-(trifluoromethoxy)-1{H}-indol-3-yl]ethanamine](/img/structure/B3375721.png)
![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3375729.png)
![5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3375733.png)

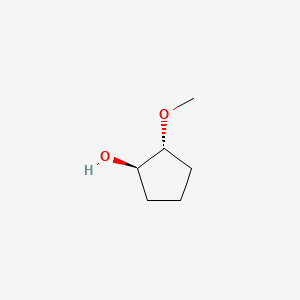
![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B3375763.png)

